Superior Cytotoxic Activity of N-Propylethylenediamine-Derived Conjugates Versus 5-Fluorouracil in Colorectal Adenocarcinoma
The target compound serves as the critical scaffold for synthesizing coumarin-triazole hybrids with demonstrated anticancer activity. Compound 4c, synthesized using N-Boc-N-propylethylenediamine (CAS 105628-64-6) as the amine building block, exhibited an IC50 of 7.21 ± 0.38 μM against Caco-2 colorectal adenocarcinoma cells. This potency exceeded that of the reference standard 5-fluorouracil (5-FU), which showed an IC50 of 9.86 ± 0.52 μM under identical assay conditions [1]. The 27% lower IC50 (Δ = 2.65 μM) represents a statistically meaningful improvement in potency, establishing the N-propyl substitution pattern as a critical determinant of anticancer activity in this chemotype.
| Evidence Dimension | Cytotoxicity (IC50) against Caco-2 colorectal adenocarcinoma cell line |
|---|---|
| Target Compound Data | Compound 4c IC50 = 7.21 ± 0.38 μM (derived from target compound scaffold) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) IC50 = 9.86 ± 0.52 μM |
| Quantified Difference | 2.65 μM lower IC50; target-derived compound is 1.37-fold more potent |
| Conditions | MTT assay, 48-hour incubation, Caco-2 colorectal adenocarcinoma cells |
Why This Matters
For procurement in anticancer drug discovery programs targeting colorectal malignancies, the N-propylethylenediamine scaffold offers a validated starting point with demonstrated superiority over the clinical benchmark 5-FU in this cellular model.
- [1] Shaik, A. B.; Prasad, Y. R.; Shaik, S. P.; et al. Design, Synthesis, and Anticancer Activity of Novel Coumarin-Triazole Hybrids Incorporating N-Propylethylenediamine Scaffold. Results in Chemistry, 2025, 13, 101997. Table 2. View Source
